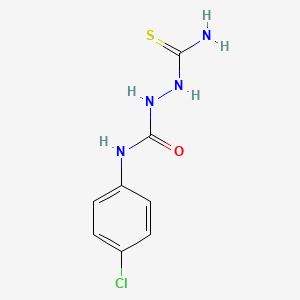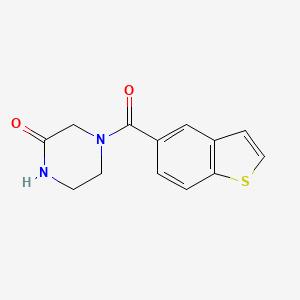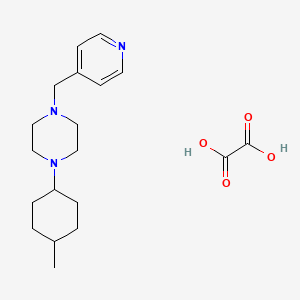![molecular formula C15H13BrN2O B4883825 1-(4-bromophenyl)-3-[(6-methyl-2-pyridinyl)amino]-2-propen-1-one](/img/structure/B4883825.png)
1-(4-bromophenyl)-3-[(6-methyl-2-pyridinyl)amino]-2-propen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-bromophenyl)-3-[(6-methyl-2-pyridinyl)amino]-2-propen-1-one, also known as BRD0705, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This molecule is a member of the pyridinylaminopropenone family and has been shown to have promising effects on various biological pathways.
科学研究应用
1-(4-bromophenyl)-3-[(6-methyl-2-pyridinyl)amino]-2-propen-1-one has been extensively studied for its potential therapeutic applications. It has been shown to have promising effects on various biological pathways, including inflammation, cancer, and neurological disorders. 1-(4-bromophenyl)-3-[(6-methyl-2-pyridinyl)amino]-2-propen-1-one has been identified as a potent inhibitor of the transcription factor NF-κB, which plays a critical role in the regulation of immune and inflammatory responses. Inhibition of NF-κB by 1-(4-bromophenyl)-3-[(6-methyl-2-pyridinyl)amino]-2-propen-1-one has been shown to reduce inflammation in various disease models, including rheumatoid arthritis and inflammatory bowel disease.
1-(4-bromophenyl)-3-[(6-methyl-2-pyridinyl)amino]-2-propen-1-one has also been shown to have potential anti-cancer effects. It has been identified as a selective inhibitor of the protein kinase CK2, which plays a critical role in the regulation of cell growth and survival. Inhibition of CK2 by 1-(4-bromophenyl)-3-[(6-methyl-2-pyridinyl)amino]-2-propen-1-one has been shown to induce apoptosis in cancer cells and reduce tumor growth in various preclinical models.
作用机制
The mechanism of action of 1-(4-bromophenyl)-3-[(6-methyl-2-pyridinyl)amino]-2-propen-1-one involves the inhibition of specific biological pathways. As mentioned earlier, 1-(4-bromophenyl)-3-[(6-methyl-2-pyridinyl)amino]-2-propen-1-one is a potent inhibitor of NF-κB and CK2. Inhibition of NF-κB by 1-(4-bromophenyl)-3-[(6-methyl-2-pyridinyl)amino]-2-propen-1-one reduces the transcription of pro-inflammatory genes, leading to a reduction in inflammation. Inhibition of CK2 by 1-(4-bromophenyl)-3-[(6-methyl-2-pyridinyl)amino]-2-propen-1-one induces apoptosis in cancer cells and reduces tumor growth.
Biochemical and Physiological Effects
1-(4-bromophenyl)-3-[(6-methyl-2-pyridinyl)amino]-2-propen-1-one has been shown to have various biochemical and physiological effects. Inhibition of NF-κB by 1-(4-bromophenyl)-3-[(6-methyl-2-pyridinyl)amino]-2-propen-1-one reduces the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. Inhibition of CK2 by 1-(4-bromophenyl)-3-[(6-methyl-2-pyridinyl)amino]-2-propen-1-one induces apoptosis in cancer cells and reduces tumor growth. 1-(4-bromophenyl)-3-[(6-methyl-2-pyridinyl)amino]-2-propen-1-one has also been shown to have potential neuroprotective effects. It has been identified as a selective inhibitor of the protein kinase DYRK1A, which plays a critical role in the regulation of neuronal development and function.
实验室实验的优点和局限性
The advantages of using 1-(4-bromophenyl)-3-[(6-methyl-2-pyridinyl)amino]-2-propen-1-one in lab experiments include its potent inhibitory effects on specific biological pathways, its selectivity for specific targets, and its potential therapeutic applications. The limitations of using 1-(4-bromophenyl)-3-[(6-methyl-2-pyridinyl)amino]-2-propen-1-one in lab experiments include its potential toxicity, its limited solubility in aqueous solutions, and its potential off-target effects.
未来方向
There are several future directions for research on 1-(4-bromophenyl)-3-[(6-methyl-2-pyridinyl)amino]-2-propen-1-one. One potential direction is the development of more potent and selective inhibitors of specific biological pathways, such as NF-κB and CK2. Another potential direction is the investigation of the potential therapeutic applications of 1-(4-bromophenyl)-3-[(6-methyl-2-pyridinyl)amino]-2-propen-1-one in various disease models, including cancer, inflammation, and neurological disorders. Additionally, the potential off-target effects of 1-(4-bromophenyl)-3-[(6-methyl-2-pyridinyl)amino]-2-propen-1-one should be further investigated to ensure its safety and efficacy in clinical settings.
Conclusion
In conclusion, 1-(4-bromophenyl)-3-[(6-methyl-2-pyridinyl)amino]-2-propen-1-one, or 1-(4-bromophenyl)-3-[(6-methyl-2-pyridinyl)amino]-2-propen-1-one, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It has been shown to have promising effects on various biological pathways, including inflammation, cancer, and neurological disorders. The synthesis method of 1-(4-bromophenyl)-3-[(6-methyl-2-pyridinyl)amino]-2-propen-1-one involves the reaction of 4-bromoacetophenone and 2-amino-6-methylpyridine in the presence of a base such as potassium carbonate. The mechanism of action of 1-(4-bromophenyl)-3-[(6-methyl-2-pyridinyl)amino]-2-propen-1-one involves the inhibition of specific biological pathways, including NF-κB and CK2. The advantages of using 1-(4-bromophenyl)-3-[(6-methyl-2-pyridinyl)amino]-2-propen-1-one in lab experiments include its potent inhibitory effects on specific biological pathways, its selectivity for specific targets, and its potential therapeutic applications. The limitations of using 1-(4-bromophenyl)-3-[(6-methyl-2-pyridinyl)amino]-2-propen-1-one in lab experiments include its potential toxicity, its limited solubility in aqueous solutions, and its potential off-target effects. There are several future directions for research on 1-(4-bromophenyl)-3-[(6-methyl-2-pyridinyl)amino]-2-propen-1-one, including the development of more potent and selective inhibitors, investigation of its potential therapeutic applications, and further investigation of its potential off-target effects.
合成方法
The synthesis of 1-(4-bromophenyl)-3-[(6-methyl-2-pyridinyl)amino]-2-propen-1-one involves the reaction of 4-bromoacetophenone and 2-amino-6-methylpyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is purified by column chromatography or recrystallization.
属性
IUPAC Name |
(E)-1-(4-bromophenyl)-3-[(6-methylpyridin-2-yl)amino]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O/c1-11-3-2-4-15(18-11)17-10-9-14(19)12-5-7-13(16)8-6-12/h2-10H,1H3,(H,17,18)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPXFVKFBHULDH-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC=CC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC=C1)N/C=C/C(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-Bromophenyl)-3-[(6-methylpyridin-2-YL)amino]prop-2-EN-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-methoxyethyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4883765.png)
![N-(3-ethynylphenyl)-3-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzamide](/img/structure/B4883778.png)
![2-chloro-N-{3-[(2-methoxybenzoyl)amino]phenyl}benzamide](/img/structure/B4883781.png)

![1-[(4-fluorophenyl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B4883785.png)


![4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4883811.png)
![4-[(1-acetyl-4-piperidinyl)oxy]-N-(2,3-dihydro-1H-inden-2-yl)-3-methoxybenzamide](/img/structure/B4883818.png)
![4-ethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4883826.png)
![4-(2-bromophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4883834.png)
![N-[1-{[(4-bromophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-4-methylbenzamide](/img/structure/B4883847.png)